Acetamide, N-tert-butyl-2-(1-tert-butyl-1H-tetrazol-5-ylsulfanyl)-
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Overview
Description
N-TERT-BUTYL-2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-TERT-BUTYL-2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of tert-butylamine with a suitable acylating agent to form the corresponding amide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The tert-butyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted amides depending on the reagent used.
Scientific Research Applications
N-TERT-BUTYL-2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, facilitating various biochemical reactions. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- N-tert-butyl-2-thioimidazole
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- tert-Butylacrylamide
Comparison: N-TERT-BUTYL-2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is unique due to the presence of both a tert-butyl group and a tetrazole ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications in coordination chemistry and potential therapeutic uses .
Properties
Molecular Formula |
C11H21N5OS |
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Molecular Weight |
271.39 g/mol |
IUPAC Name |
N-tert-butyl-2-(1-tert-butyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C11H21N5OS/c1-10(2,3)12-8(17)7-18-9-13-14-15-16(9)11(4,5)6/h7H2,1-6H3,(H,12,17) |
InChI Key |
ZBUXBTJXIPQCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=NN1C(C)(C)C |
Origin of Product |
United States |
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